1,4,6-Trimethylnaphthalene
Overview
Description
1,4,6-Trimethylnaphthalene is a chemical compound with the molecular formula C₁₃H₁₄ . It belongs to the naphthalene family and is characterized by three methyl groups attached to specific positions on the naphthalene ring. The compound exhibits interesting properties due to its unique substitution pattern.
Synthesis Analysis
The synthesis of 1,4,6-Trimethylnaphthalene involves various methods, including Friedel-Crafts alkylation or acylation of naphthalene using appropriate methylating agents. Researchers have explored both conventional and green chemistry approaches to achieve efficient synthesis. The choice of reaction conditions and catalysts significantly impacts the yield and selectivity of the product.
Molecular Structure Analysis
The compound’s molecular structure consists of a naphthalene core with three methyl groups positioned at the 1st, 4th, and 6th carbon atoms. These methyl substituents alter the electronic and steric properties of the molecule, affecting its reactivity and physical characteristics. Computational studies and spectroscopic techniques provide insights into the precise arrangement of atoms and bond angles.
Chemical Reactions Analysis
- Substitution Reactions : The methyl groups make the compound susceptible to electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common transformations.
- Oxidation and Reduction : Researchers have investigated the oxidation of 1,4,6-Trimethylnaphthalene to form various functionalized derivatives. Reduction processes yield dihydro derivatives.
- Catalytic Transformations : Transition metal catalysts facilitate selective C-H activation and functionalization of the methyl groups.
Physical And Chemical Properties Analysis
- Melting Point : Approximately X°C (varies with crystal form).
- Boiling Point : Around Y°C (dependent on pressure).
- Solubility : Soluble in organic solvents like benzene, toluene, and chloroform.
- Color and Odor : Typically colorless or pale yellow with a faint aromatic odor.
Scientific Research Applications
Conformational Deformability in Aromatic Systems
1,4,6-Trimethylnaphthalene (TMN) demonstrates interesting properties in the field of molecular physics, particularly in its conformational deformability. Studies have shown that 1,4,6-TMN has increased conformational deformability compared to naphthalene, which is significant in understanding the stability and behavior of aromatic systems. This property is determined through various computational methods including Hyperconjugation and Density Functional Theory (DFT) (Ostojić & Đorđević, 2012).
Exciplex Formation in Chemical Reactions
In the field of chemical reactions, TMN forms an exciplex with N,N-dimethylaniline (DMA). The study of this exciplex fluorescence in isooctane at various temperatures provides insights into the mechanisms of exciplex formation and its stability, which is significant for understanding complex chemical interactions and can be used in diagnostic visualization in various applications (Kim et al., 1997).
Synthesis and Rearrangement in Organic Chemistry
1,4,6-TMN is also relevant in the synthesis and rearrangement processes in organic chemistry. For instance, it has been used in synthesizing specific bicyclic phenols, illustrating its role in complex organic synthesis pathways. This area of research contributes to the broader understanding of chemical synthesis and rearrangement techniques (Davis & Forrest, 1967).
Role in Petroleum and Sedimentary Chemistry
In petroleum and sedimentary chemistry, TMN is a significant marker. Its presence and variations in crude oils and sediments provide insights into the source and maturity of these materials. For example, different isomers of TMN can indicate the type of organic matter and its maturity in sedimentary sequences, which is crucial for understanding geological processes and petroleum formation (Strachan et al., 1988).
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with care and follow safety protocols.
- Flammability : The compound is flammable; avoid open flames.
- Environmental Impact : Dispose of properly; consider environmental implications.
Future Directions
- Functional Materials : Explore applications in organic semiconductors, light-emitting diodes, and solar cells.
- Biological Studies : Investigate potential biological activities and interactions.
- Green Synthesis : Develop sustainable synthetic routes.
Remember that this analysis is based on available literature, and ongoing research may reveal additional insights. For further details, consult relevant scientific papers12.
properties
IUPAC Name |
1,4,6-trimethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKRZAKNKJAKDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175576 | |
Record name | 1,4,6-Trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,6-Trimethylnaphthalene | |
CAS RN |
2131-42-2 | |
Record name | 1,4,6-Trimethylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2131-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,6-Trimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Trimethylnaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4,6-Trimethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10175576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,6-trimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4,6-TRIMETHYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZR768DQFJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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